

Application Notes and Protocols: In vivo Administration and Pharmacokinetics of Lsd1-IN-30

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Compound of Interest		
Compound Name:	Lsd1-IN-30	
Cat. No.:	B11708344	Get Quote

Disclaimer: The compound "Lsd1-IN-30" is not referenced in publicly available scientific literature. The following application notes and protocols use GSK2879552, a well-characterized, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), as a representative example to provide relevant in vivo administration and pharmacokinetic data and methodologies. These protocols are intended for researchers, scientists, and drug development professionals.

I. Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 is associated with the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it an attractive target for therapeutic intervention.[1][2]

GSK2879552 is a potent, selective, and irreversible, mechanism-based inactivator of LSD1.[2] It has been investigated in preclinical and clinical settings for its anti-tumor activity.[2][3] These notes provide an overview of the in vivo administration and pharmacokinetic profile of GSK2879552 as a model for studying LSD1 inhibitors.

II. Data Presentation: Quantitative Summary



The following tables summarize the pharmacokinetic parameters and reported in vivo dosing regimens for GSK2879552 in mice.

Table 1: Pharmacokinetic Parameters of GSK2879552 in Mice

Parameter	Value	Conditions	
Dose	5 mg/kg	Single oral administration	
Cmax	720 ng/mL	Plasma concentration	
T½ (Half-life)	1.9 hours	Plasma elimination	
F% (Bioavailability)	59.2%	Oral	

Table 2: Summary of In Vivo Administration Protocols for GSK2879552 in Mouse Xenograft Models

Tumor Model	Mouse Strain	Dose	Administrat ion Route	Dosing Schedule	Reference
SCLC (NCI- H526, NCI- H1417)	Not Specified	1.5 mg/kg	Oral (p.o.)	Daily for 25- 35 days	[4]
Prostate Cancer (CWR22- RV1)	SCID	12 mg/kg	Intraperitonea I (i.p.)	Daily	[5]
Prostate Cancer (DU145)	SCID	33 mg/kg	Intraperitonea I (i.p.)	Daily	[5]

III. Experimental Protocols

Protocol 1: Preparation and In Vivo Administration of GSK2879552 via Oral Gavage

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This protocol describes the preparation of a GSK2879552 formulation and its administration to mice via oral gavage for efficacy studies.

- 1. Materials:
- GSK2879552 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal scale
- Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)
- 1 mL syringes
- 2. Formulation Preparation (Example for a 2.75 mg/mL solution): a. Prepare a stock solution of GSK2879552 in DMSO at 27.5 mg/mL. b. To prepare the final dosing solution, sequentially add and mix the components in the following ratio: 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% Saline.[4] c. For example, to make 1 mL of dosing solution, add 100 μ L of the 27.5 mg/mL DMSO stock to 400 μ L of PEG300 and mix thoroughly.[4] d. Add 50 μ L of Tween-80 and mix again.[4] e. Add 450 μ L of Saline to reach the final volume of 1 mL and vortex until a clear solution is formed.[4] f. Note: Prepare the final dosing solution fresh on the day of use.
- 3. Animal Dosing Procedure: a. Weigh each mouse to determine the precise volume of GSK2879552 solution to administer. The maximum recommended dosing volume is 10 mL/kg. [6] b. Properly restrain the mouse by scruffing the neck to immobilize its head.[7] c. Gently insert the gavage needle into the mouth, advancing it along the upper palate toward the esophagus. The needle should pass smoothly without resistance.[6] d. Once the needle is

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correctly positioned in the esophagus, slowly administer the calculated volume of the drug formulation.[6] e. Gently remove the gavage needle along the same path of insertion. f. Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes post-administration.[6]

Protocol 2: Pharmacokinetic Study of GSK2879552 in Mice

This protocol provides a general workflow for conducting a pharmacokinetic (PK) study in mice following a single oral dose of GSK2879552.

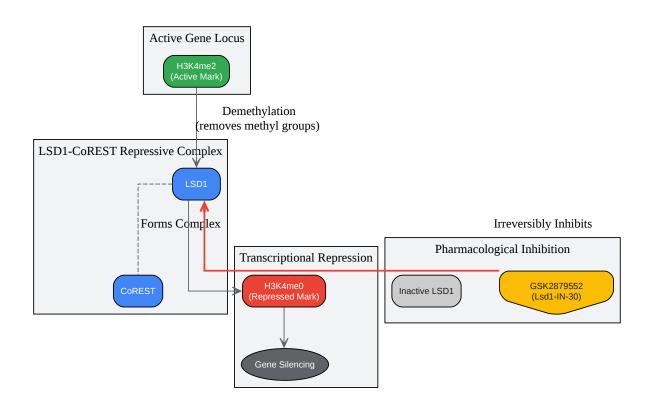
- 1. Materials:
- GSK2879552 dosing solution (prepared as in Protocol 1)
- CD-1 or similar strain mice (n=3-4 per time point)
- Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
- Syringes and needles for blood collection (if using terminal cardiac puncture) or specialized capillary tubes (for saphenous or tail vein sampling)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS or other appropriate bioanalytical instrumentation
- 2. Experimental Procedure: a. Dosing: Administer a single oral dose of GSK2879552 (e.g., 5 mg/kg) to a cohort of mice. Record the exact time of dosing for each animal. b. Blood Sampling: Collect blood samples at predetermined time points. Typical time points for a compound with a short half-life might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. c. Sample Collection Method (example: terminal cardiac puncture): i. At each designated time point, anesthetize a subgroup of mice. ii. Perform a cardiac puncture to collect the maximum possible blood volume into an EDTA-coated tube. iii. Euthanize the animal immediately following blood collection. d. Plasma Preparation: i. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. ii. Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryovial. iii. Store the plasma samples at



-80°C until bioanalysis. e. Bioanalysis: i. Quantify the concentration of GSK2879552 in the plasma samples using a validated LC-MS/MS method. ii. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection. f. Data Analysis: i. Plot the mean plasma concentration of GSK2879552 versus time. ii. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½.

IV. Mandatory Visualizations

Diagram 1: Mechanism of LSD1 Inhibition

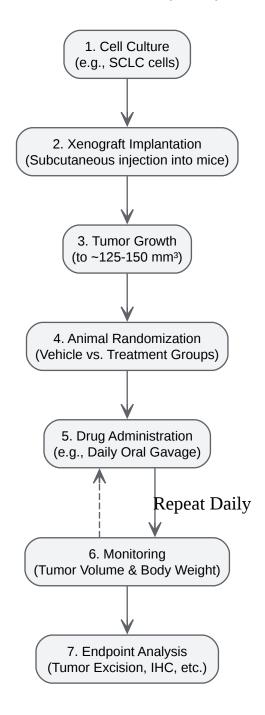


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Caption: Mechanism of LSD1-mediated gene repression and its inhibition by GSK2879552.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study



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Caption: General workflow for a mouse xenograft study to evaluate anti-tumor efficacy.



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